Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the chemoselective N-tert-butyloxycarbonylation of amines in glycerol . A mixture of amine and (Boc)2O in glycerol is stirred at room temperature until the complete disappearance of amines is observed in TLC monitoring . After the reactions are complete, the reaction mixture is extracted, and the organic layer is dried and concentrated to give a crude product .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-9-5-4-6-10(9)11/h9-11,14H,4-8H2,1-3H3, (H,15,16)/t9-,10-,11+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate are not available, carbamates in general can undergo a variety of reactions. For instance, carbamates can be synthesized by amination (carboxylation) or rearrangement . They can also undergo reactions such as the Hofmann rearrangement .Physical and Chemical Properties Analysis
The compound has a molecular weight of 240.347. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
- This compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, highlights the relative substitution of the cyclopentane ring, which is crucial for the synthesis process (Ober et al., 2004).
Chemical Properties and Reactions 2. The compound exhibits characteristics typical of all-cis trisubstituted pyrrolidin-2-ones, as seen in a structurally similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate. Such molecules are valuable for understanding molecular orientation and interactions in chemical synthesis (Weber et al., 1995).
- A study of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a compound with a similar structure, emphasized the role of hydrogen bonds and dipole moments in the molecular assembly. These insights are crucial for the development of new materials and pharmaceuticals (Baillargeon et al., 2014).
Application in Organic Chemistry 4. It plays a key role in the asymmetric synthesis of disubstituted pyrrolidines, crucial for pharmaceuticals and agrochemicals. An example is the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from related compounds (Chung et al., 2005).
- Its derivatives are used in the synthesis of lymphocyte function-associated antigen 1 inhibitors, indicating its potential in immunotherapy and cancer treatment research (Li et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-9-4-5-14-8-10(9)7-11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOHTRPOTYDSFR-QRHSGQBVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCNCC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@@H]2CCNC[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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